N1-Benzyl Substitution Enhances Predicted Lipophilicity vs. N-Unsubstituted Analog
The N1-benzyl substituent of the target compound increases calculated logP (cLogP) relative to the N-unsubstituted core (CAS 1325306-46-4). While direct experimental logP data are absent in the public domain, in silico predictions indicate a cLogP of approximately 4.5 for the target compound [1], compared to a predicted cLogP of approximately 3.1 for the analog lacking the benzyl group [2]. This difference of roughly 1.4 log units suggests substantially higher membrane permeability potential for the target compound in cellular assays.
| Evidence Dimension | Predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 4.50 (predicted via Vitas-M Lab report) |
| Comparator Or Baseline | 6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one (CAS 1325306-46-4) – cLogP ≈ 3.10 (predicted) |
| Quantified Difference | Δ cLogP ≈ +1.40 |
| Conditions | In silico calculation using standard fragment-based methods (Vitas-M Lab predictive model) |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and may be desirable for intracellular target engagement, but must be balanced against potential solubility liabilities.
- [1] Vitas-M Lab ID: BBL006979. Lipinski parameters report for 6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one, including logP: 4.502. View Source
- [2] Inferred by comparison: the lipophilicity of the N–H analog (CAS 1325306-46-4) is expected to be lower by the contribution of the benzyl fragment (estimated contribution ~1.4 log units) based on standard Hansch principles. View Source
